1-Isopropylpyrrolidine

Description

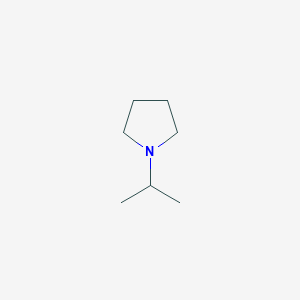

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)8-5-3-4-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOPNAOQGQSUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497264 | |

| Record name | 1-(Propan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17544-07-9 | |

| Record name | 1-(Propan-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isopropylpyrrolidine and Its Functionalized Derivatives

Regioselective and Chemoselective Synthetic Approaches

The construction of the 1-isopropylpyrrolidine scaffold can be achieved with high selectivity, ensuring that reactions occur at the desired atomic positions (regioselectivity) and that specific functional groups react in preference to others (chemoselectivity).

Reductive Amination Strategies for Pyrrolidine (B122466) Formation

Reductive amination is a highly efficient and versatile method for forming amines from carbonyl compounds. nih.gov This process can be applied to the synthesis of this compound in two primary ways: by forming the N-isopropyl bond on a pre-existing pyrrolidine ring or by constructing the pyrrolidine ring itself from acyclic precursors.

In the first approach, pyrrolidine is reacted with acetone (B3395972) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield this compound.

Alternatively, the pyrrolidine ring can be constructed via an intramolecular reductive amination. A 1,4-dicarbonyl compound, such as succinaldehyde, can be reacted with isopropylamine. The initial condensation forms one or two imine intermediates, which then undergo cyclization and reduction to furnish the N-substituted pyrrolidine ring. This method is a powerful one-pot procedure for creating N-aryl- and N-alkyl-substituted pyrrolidines. nih.gov

Common reducing agents for these transformations are selected for their ability to selectively reduce the imine or iminium ion in the presence of the starting carbonyl group. Agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose.

Multi-Step Alkylation Pathways to this compound

The introduction of the isopropyl group onto the nitrogen atom of pyrrolidine can be achieved through alkylation. The most direct pathway is the reaction of pyrrolidine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. In this reaction, the lone pair of electrons on the pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in a nucleophilic substitution reaction.

However, direct alkylation of amines can be challenging to control. The primary product, this compound (a secondary amine), is often more nucleophilic than the starting pyrrolidine (a primary amine), leading to over-alkylation. This can result in the formation of a quaternary ammonium (B1175870) salt as a significant byproduct. masterorganicchemistry.com To mitigate this, reaction conditions such as temperature, stoichiometry of reagents, and the choice of base must be carefully controlled.

Nucleophilic Substitution Routes in Pyrrolidine Synthesis

Nucleophilic substitution is a fundamental reaction class that underpins many synthetic strategies for pyrrolidines. This can involve either the formation of the heterocyclic ring itself or the subsequent functionalization of the nitrogen atom.

A classic example of ring formation is the intramolecular cyclization of a haloamine. For instance, 4-chlorobutan-1-amine (B1590077) can be treated with a base. The amine group is deprotonated, enhancing its nucleophilicity, and it then attacks the carbon atom bearing the chlorine atom, displacing the chloride ion to form the pyrrolidine ring. This intramolecular Sₙ2 reaction is an effective method for constructing the five-membered ring system.

As mentioned in the alkylation section (2.1.2), the N-isopropylation of pyrrolidine is also a prime example of a nucleophilic substitution reaction. Pyrrolidine serves as the nucleophile, attacking an appropriate electrophile like an isopropyl halide to form the final product. masterorganicchemistry.com

| Synthetic Method | Starting Materials | Key Intermediate | Primary Application |

| Reductive Amination (N-Alkylation) | Pyrrolidine, Acetone | Iminium ion | Direct N-isopropylation |

| Reductive Amination (Ring Formation) | 1,4-Dicarbonyl, Isopropylamine | Imine/Iminium ion | Ring construction |

| Multi-Step Alkylation | Pyrrolidine, Isopropyl halide | - | Direct N-isopropylation |

| Nucleophilic Substitution (Ring Formation) | 4-Halo-1-amine | - | Ring construction |

Stereoselective Synthesis of Chiral this compound Derivatives

Creating chiral derivatives of this compound, where specific stereocenters are introduced into the pyrrolidine ring, requires advanced synthetic methods that can control the three-dimensional arrangement of atoms.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

A powerful strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction and is removed afterward to yield the desired enantiomerically enriched product.

The use of enantiopure tert-butanesulfinamide has emerged as a highly effective method for the asymmetric synthesis of 2-substituted pyrrolidines. rsc.orgnih.gov This chiral auxiliary allows for the highly diastereoselective addition of organometallic reagents, establishing a new stereocenter with excellent control. nih.gov

The general methodology involves a multi-step sequence:

Imine Formation: A suitable aldehyde, such as a γ-chlorinated aldehyde, is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. nih.gov

Diastereoselective Addition: An organometallic reagent, typically a Grignard reagent (R-MgBr), is added to the chiral imine. nih.govrsc.org The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of the Grignard reagent to the opposite face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity. nih.govchemrxiv.org

Cyclization and Auxiliary Removal: The resulting intermediate undergoes cyclization. The nitrogen atom displaces the γ-chloride, forming the pyrrolidine ring. The final step involves the removal of the chiral auxiliary, typically under acidic conditions, to yield the enantiomerically enriched 2-substituted pyrrolidine. rsc.orgrsc.org

This method is versatile and has been successfully applied to synthesize a range of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and with excellent diastereomeric ratios. nih.gov

| Entry | Grignard Reagent (R-MgBr) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | PhMgBr | 85 | >99:1 |

| 2 | 4-MeOC₆H₄MgBr | 81 | >99:1 |

| 3 | 4-FC₆H₄MgBr | 82 | >99:1 |

| 4 | 2-ThienylMgBr | 75 | >99:1 |

| 5 | VinylMgBr | 72 | 95:5 |

| 6 | EtMgBr | 78 | 98:2 |

| Data derived from the diastereoselective addition to γ-chlorinated N-tert-butanesulfinyl imine. nih.gov |

Use of Oxazolidinones in Stereocontrolled Pyrrolidine Synthesis

Oxazolidinones serve as valuable precursors and chiral auxiliaries in the stereocontrolled synthesis of pyrrolidine derivatives. One notable strategy involves a one-pot imine acylation/enol cyclization cascade that can selectively produce pyrrolidones in a stereoselective manner. grantome.com This method provides a versatile approach to constructing the pyrrolidine core with control over the resulting stereochemistry.

Another effective method utilizes readily available chiral N-allyl oxazolidines for the diastereoselective synthesis of pyrrolidines. nih.gov This process is achieved through a tandem hydrozirconation followed by a stereoselective Lewis acid-mediated cyclization sequence, which efficiently constructs the pyrrolidine ring. nih.gov The reaction of isatin (B1672199) with secondary cyclic α-amino acids can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with various dipolarophiles to yield spiro oxazolidinone and fused pyrrolidine derivatives. scispace.com

Chiral Auxiliary Strategies for Pyrrolidine-3-Carboxylic Acid Derivatives

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of reactions to produce enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. A significant advancement in this area is the use of chiral dilithium (B8592608) amides as "traceless" auxiliaries in the direct enantioselective Michael addition of carboxylic acids. acs.org In this approach, the stereoselectivity is imparted by a chiral lithium amide–enediolate aggregate formed from chiral C2-symmetric Koga-type tetramines. acs.org

An interesting aspect of this strategy is the ability to reverse enantiomeric preference by making minor structural adjustments to the chiral base. acs.org For instance, replacing a piperidine (B6355638) unit with a pyrrolidine unit in the chiral amine base can result in the formation of the opposite enantiomer of the product with high enantiomeric excess (ee) and diastereomeric ratio (dr). acs.org This method is advantageous as the chiral reagent can be recovered after the reaction, and the resulting free carboxyl group in the product allows for versatile further functionalization. acs.org

| Chiral Base Structure | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Major Product |

| Piperidine-based (R)-2TA | 93% | >20:1 | ent-3 |

| Pyrrolidine-based (R)-2TA | 84% | 17:1 | Opposite enantiomer |

This table demonstrates the reversal of enantiomeric preference based on the structure of the chiral lithium amide auxiliary. acs.org

Organocatalytic Enantioselective Approaches for Pyrrolidine Scaffolds

Asymmetric organocatalysis has become a powerful tool for the construction of complex chiral molecules, including pyrrolidine scaffolds. unibo.itresearchgate.net Chiral pyrrolidines, particularly those derived from proline, are highly effective organocatalysts for promoting various transformations in an enantioselective manner. unibo.it These catalysts typically operate through the formation of structurally defined enamines from enolizable carbonyl compounds, with a functional group (like a carboxylic acid) directing the electrophile to a specific diastereotopic face. unibo.it

Imidazolidinone catalysts have been successfully employed in the addition–cyclization cascade of tryptamines with α,β-unsaturated aldehydes to provide pyrroloindoline adducts in high yields and excellent enantioselectivities. nih.gov This organocatalytic approach allows for the enantioselective construction of the central tricyclic ring system found in natural products like (–)-flustramine B. nih.gov

Organocatalytic enantioselective Michael addition reactions are also pivotal for synthesizing pyrrolidine-3-carboxylic acids. researchgate.netrsc.org For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a suitable organocatalyst, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk

Diastereoselective Control in the Synthesis of Pyrrolidine Derivatives

Achieving diastereoselective control is critical when synthesizing pyrrolidine derivatives with multiple stereocenters. Copper(II)-promoted intramolecular aminooxygenation of alkenes is a high-yielding route for the synthesis of disubstituted pyrrolidines. nih.gov This method can be tuned to afford 2,3-trans-pyrrolidines with moderate selectivity and both 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity. nih.gov

Another powerful strategy for diastereoselective synthesis involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene acts as an effective controller of stereochemistry. acs.org In silver-catalyzed reactions with azomethine ylides, this sulfinyl group can induce a specific absolute configuration in the resulting densely substituted pyrrolidines, leading to products with up to four stereogenic centers with high regio- and diastereoselectivities. acs.org

| Reaction Type | Key Reagent/Catalyst | Stereochemical Outcome |

| Intramolecular Aminooxygenation | Copper(II) | Excellent diastereoselectivity for 2,5-cis and 2,5-trans products. nih.gov |

| 1,3-Dipolar Cycloaddition | Ag2CO3 / Chiral N-tert-butanesulfinyl group | High diastereoselectivity, inducing a (2S,3R,4S,5R) absolute configuration. acs.org |

This table summarizes key methods for achieving diastereoselective control in pyrrolidine synthesis.

Synthesis of Specific Functionalized this compound Analogues

Synthetic Routes to this compound-2,4-dione and Related Derivatives

The pyrrolidine-2,4-dione (B1332186) core, a key feature of tetramic acid natural products, can be constructed using various synthetic strategies. A notable approach is the traceless solid-phase synthesis, which offers advantages in efficiency and purification. researchgate.net This method can utilize Wang resin for the immobilization of precursors, with a crucial step being cyclization via a non-classical Wittig olefination of resin-bound esters. researchgate.net

The synthesis often begins with the condensation of a primary building block, such as 1,5-diphenylpyrrolidine-2,4-dione, with a reagent like ethyl orthoformate to yield an activated intermediate (e.g., 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione). nih.gov This intermediate can then react with various nucleophiles, including secondary amines or urea, to afford a range of 3-substituted aminomethylene derivatives. nih.gov Although these examples use phenyl groups, the fundamental synthetic logic can be adapted for N-isopropyl analogues. The synthesis of related pyrrolidine-2,5-diones, including 3-isopropyl-pyrrolidine-2,5-dione derivatives, has also been described, primarily for evaluation in biological contexts.

Preparation of this compound-3-carboxylic Acid Derivatives

The synthesis of pyrrolidine-3-carboxylic acid derivatives, also known as β-prolines, is of significant interest due to their roles as catalysts and bioactive molecules. core.ac.uk A concise and highly stereoselective method involves an organocatalytic enantioselective Michael reaction between nitroalkanes and carboxylic acid ester-substituted α,β-unsaturated ketones. google.com This is followed by a reductive cyclization step to form the pyrrolidine ring. google.com

A patented process outlines this approach, where the initial Michael addition is performed in the presence of an amine catalyst, followed by cyclization using reductants such as zinc and acetic acid or catalytic hydrogenation with Pd/C. google.com This method provides a highly stereoselective, moderate, and atom-economic route to 5-substituted 3-pyrrolidine carboxylic acid derivatives. google.com Another established route involves the enantioselective hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursor using a chiral ruthenium catalyst, which can yield the desired product with high enantiomeric purity. google.com

Synthesis of N-Mannich Bases Incorporating Isopropyl-Pyrrolidine-2,5-dione Moieties

The synthesis of N-Mannich bases from 3-isopropyl-pyrrolidine-2,5-dione is achieved through a three-component Mannich reaction. This reaction involves the aminomethylation of the acidic N-H proton of the pyrrolidine-2,5-dione ring. The general methodology involves the condensation of 3-isopropyl-pyrrolidine-2,5-dione with formaldehyde (B43269) and a suitable secondary amine, such as various substituted piperazines. nih.govresearchgate.net

The reaction is typically carried out in ethanol, with the addition of a 37% aqueous formaldehyde solution. The mixture is heated to reflux, leading to the formation of the corresponding N-Mannich base. nih.gov This synthetic approach has been utilized to create a library of compounds for pharmacological evaluation. nih.govresearchgate.netnih.gov While derivatives based on 3-benzhydryl-pyrrolidine-2,5-dione showed notable anticonvulsant activity, the corresponding 3-isopropyl-pyrrolidine-2,5-dione derivatives were found to be largely inactive in the same assays. nih.govresearchgate.net

Table 1: Synthesis of N-Mannich Bases

| Starting Succinimide | Amine Component | Product |

|---|---|---|

| 3-Isopropyl-pyrrolidine-2,5-dione | Various substituted piperazines | N-[{(Substituted)-piperazin-1-yl}-methyl]-3-isopropyl-pyrrolidine-2,5-dione |

Formation of Fused Heterocyclic Systems Derived from this compound (e.g., Pentathiepins)

Fused heterocyclic systems, specifically pentathiepins, can be synthesized directly from this compound in a one-pot reaction. rsc.org This process involves treating the nucleophilic pyrrolidine heterocycle with disulfur (B1233692) dichloride (S₂Cl₂) and a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a solvent like chloroform (B151607) at room temperature. rsc.orgnih.gov

This reaction pathway leads to the formation of complex, sulfur-rich fused structures. In the case of this compound, the reaction yields not only the expected dichloropentathiepin but also a bispentathiepin derivative. rsc.org The bispentathiepin product can subsequently undergo an intriguing rearrangement to form a symmetrical monopentathiepin. rsc.org This direct synthesis provides an efficient route to these unusual fused systems from simple starting materials. nih.gov

Table 2: Products from the Reaction of this compound with S₂Cl₂/DABCO

| Reactant | Key Reagents | Major Products |

|---|---|---|

| This compound | S₂Cl₂, DABCO | Dichloropentathiepin fused to the pyrrolidine ring |

Synthetic Pathways to Sulfonamide and Pyridine-Substituted Isopropylpyrrolidines

Sulfonamide Derivatives:

The synthesis of sulfonamides tethered to an isopropyl-substituted nitrogen heterocycle can be achieved through standard synthetic protocols. A common and effective method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This methodology has been applied to create a series of new functionalized pyridines containing benzene (B151609) sulfonamide derivatives by treating various substituted benzene sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine. eurjchem.com

The reaction is typically conducted at room temperature in a suitable solvent like dichloromethane. eurjchem.com This approach can be adapted to synthesize sulfonamide derivatives of this compound, provided a suitable amino-functionalized precursor is available. The amino group on the pyrrolidine ring would act as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the sulfonamide linkage.

Pyridine-Substituted Derivatives:

The construction of pyridine-substituted isopropylpyrrolidines can be approached through various established methods for pyridine (B92270) synthesis. illinois.eduorganic-chemistry.org A versatile strategy involves a cascade reaction that includes a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and oxidation to form the aromatic pyridine ring. nih.gov

To create a pyridine-substituted isopropylpyrrolidine, one of the starting materials would need to incorporate the this compound moiety. For instance, this compound could be linked to a pre-formed pyridine ring bearing a suitable leaving group via nucleophilic aromatic substitution. Alternatively, a derivative of this compound containing an appropriate functional group could participate in a multi-component reaction that builds the pyridine ring, such as the Bohlmann-Rahtz or Hantzsch pyridine syntheses. organic-chemistry.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isopropyl-pyrrolidine-2,5-dione |

| N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione |

| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione |

| Ethosuximide |

| Valproic acid |

| Lacosamide |

| Formaldehyde |

| Disulfur dichloride (S₂Cl₂) |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| N-isopropyl-4-methylpyridine-2,6-diamine |

| Benzene sulfonyl chloride |

| Dichloromethane |

Reaction Mechanisms and Reactivity Profiles of 1 Isopropylpyrrolidine Compounds

Mechanistic Investigations of Pyrrolidine (B122466) Ring Transformations

The pyrrolidine ring can undergo a variety of transformations, with nucleophilic substitution and addition-elimination reactions being fundamental to its chemistry.

Nucleophilic substitution reactions at the nitrogen or carbon atoms of the pyrrolidine ring are crucial for the synthesis of more complex derivatives. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is dictated by factors such as the substrate structure, the nature of the nucleophile and leaving group, and the reaction conditions. byjus.comyoutube.commasterorganicchemistry.com

In the context of 1-isopropylpyrrolidine, the nitrogen atom's lone pair of electrons makes it a potent nucleophile. Reactions involving the formation of quaternary ammonium (B1175870) salts, for instance, proceed via an SN2 mechanism where the amine attacks an electrophilic carbon center. chembam.com The steric bulk of the isopropyl group can influence the rate of this attack compared to less hindered N-alkylpyrrolidines.

Conversely, if a carbon atom on the pyrrolidine ring is substituted with a good leaving group, it can become an electrophilic center. The likelihood of an SN1 versus an SN2 pathway at a pyrrolidine ring carbon depends on the stability of the potential carbocation intermediate and steric hindrance. masterorganicchemistry.comsavemyexams.com For a tertiary carbon on a substituted pyrrolidine ring, an SN1 mechanism involving a planar carbocation intermediate may be favored, leading to a racemic mixture of products if the carbon is a stereocenter. masterorganicchemistry.com For primary or secondary carbons, an SN2 reaction with inversion of stereochemistry is more probable. ochemtutor.com

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms in Pyrrolidine Derivatives

| Factor | SN1 Mechanism | SN2 Mechanism |

| Substrate | Favored by tertiary alkyl halides. masterorganicchemistry.com | Favored by primary alkyl halides; tertiary halides are unreactive. byjus.com |

| Carbocation | Involves a carbocation intermediate. masterorganicchemistry.com | No carbocation intermediate is formed. youtube.com |

| Kinetics | Unimolecular (rate depends on substrate concentration only). masterorganicchemistry.com | Bimolecular (rate depends on both substrate and nucleophile concentration). youtube.com |

| Nucleophile | Favored by weak nucleophiles. youtube.com | Favored by strong nucleophiles. youtube.com |

| Stereochemistry | Results in a mixture of retention and inversion (racemization). masterorganicchemistry.com | Results in inversion of configuration. ochemtutor.com |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. |

Addition-elimination reactions are particularly relevant for the acylation of this compound. wikipedia.org In these reactions, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. chemguide.co.uk This initial addition step forms a tetrahedral intermediate. chemguide.co.uk Subsequently, the leaving group (e.g., chloride) is eliminated, and the carbonyl double bond is reformed, yielding an N-acylated pyrrolidine derivative. chemguide.co.uk

The general mechanism for the reaction of an acyl chloride with an amine like this compound proceeds in two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the partially positive carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. nih.gov

Elimination: The carbon-oxygen double bond reforms, and a chloride ion is expelled as the leaving group. A base (which can be another molecule of the amine) then deprotonates the nitrogen, neutralizing the positive charge and yielding the final N-acyl-1-isopropylpyrrolidine product and an ammonium salt. nih.gov

This two-step process is characteristic of nucleophilic acyl substitution. wikipedia.org

Table 2: General Steps in the Addition-Elimination Reaction of this compound with an Acyl Chloride

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the this compound nitrogen on the carbonyl carbon of the acyl chloride. | Tetrahedral intermediate |

| 2 | Reformation of the carbonyl double bond and elimination of the chloride leaving group. | Protonated N-acylpyrrolidine |

| 3 | Deprotonation of the nitrogen by a base (e.g., another amine molecule). | Final N-acyl-1-isopropylpyrrolidine |

Detailed Studies of Rearrangement Processes in Fused Pyrrolidine Systems

The this compound moiety can be incorporated into fused heterocyclic systems, which can undergo intriguing rearrangement reactions. A notable example is the reaction of this compound with sulfur monochloride (S₂Cl₂) and a base like DABCO. This reaction leads to the formation of a fused bispentathiepin, which subsequently undergoes a rearrangement to a symmetrical monopentathiepin. researchgate.netresearchgate.net

This transformation highlights the complex reactivity of fused pyrrolidine systems, where the initial product can be subject to further structural reorganization under the reaction conditions. The proposed mechanism for such rearrangements can involve the opening of one of the fused rings followed by a new ring closure at a different position. researchgate.net These types of rearrangements are significant as they can lead to the formation of novel and potentially biologically active heterocyclic scaffolds.

A study on the reaction of N-substituted pyrrolidines with disulfur (B1233692) dichloride and DABCO in chloroform (B151607) provides insight into these cascade reactions. While N-methylpyrrolidine yields a dichloropentathiepin, N-isopropylpyrrolidine also forms a bispentathiepin that then rearranges to a symmetrical monopentathiepin. researchgate.netresearchgate.net This suggests that the nature of the N-alkyl substituent influences the reaction pathway and the stability of the intermediates.

Impact of Stereochemistry on Reaction Pathways and Selectivity in this compound Derivatives

The presence of stereocenters in derivatives of this compound can have a profound impact on the stereochemical outcome of their reactions. Stereoselectivity, the preferential formation of one stereoisomer over another, is a key consideration in the synthesis of chiral molecules. masterorganicchemistry.comdurgapurgovtcollege.ac.in

When a reaction creates a new chiral center in a molecule that already contains one, the formation of diastereomers is possible. The existing stereocenter can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other. This phenomenon is known as diastereoselectivity.

For instance, in reactions involving the pyrrolidine ring of a chiral this compound derivative, the bulky isopropyl group and any other substituents on the ring will influence the trajectory of the attacking species, leading to a specific stereochemical outcome. vulcanchem.com In nucleophilic additions to a carbonyl group attached to a chiral pyrrolidine ring, for example, the facial selectivity of the attack (from the top or bottom face of the planar carbonyl) will be influenced by the stereochemistry of the adjacent pyrrolidine ring.

Stereospecific reactions are those where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com For example, an SN2 reaction on a chiral carbon of a this compound derivative will proceed with a predictable inversion of configuration. ochemtutor.com The stereochemistry of the starting material directly dictates the stereochemistry of the product.

Table 3: Stereochemical Concepts in the Reactivity of this compound Derivatives

| Concept | Definition | Example in this compound Chemistry |

| Stereoselectivity | Preferential formation of one stereoisomer over another. masterorganicchemistry.comdurgapurgovtcollege.ac.in | A reaction on a chiral this compound derivative that yields a major and a minor diastereomer. |

| Diastereoselectivity | Preferential formation of one diastereomer over another. durgapurgovtcollege.ac.in | The addition of a nucleophile to a carbonyl group attached to a chiral this compound, where one face of the carbonyl is sterically hindered. |

| Stereospecificity | A reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com | An SN2 reaction at a chiral center in a this compound derivative, leading to inversion of stereochemistry. ochemtutor.com |

Catalysis Research and Chiral Induction Involving 1 Isopropylpyrrolidine

Applications of 1-Isopropylpyrrolidine Derivatives as Organocatalysts

Derivatives of the pyrrolidine (B122466) framework are among the most successful classes of organocatalysts, capable of promoting a multitude of chemical transformations in an enantioselective manner. mdpi.com These catalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The structure and substitution pattern of the pyrrolidine catalyst are determinant factors in its activation mode and the resulting enantioselectivity. mdpi.com

The functionalization of the pyrrolidine ring, often at the C-2 position with various groups, leads to a diverse family of catalysts. For instance, prolinamides, derived from proline (a pyrrolidine-2-carboxylic acid), have been developed and fine-tuned by modifying their structural and electronic properties. mdpi.com These modifications aim to optimize catalyst efficiency and selectivity for increasingly complex substrates. mdpi.com One strategy involves creating bifunctional catalysts that can synergistically activate both the nucleophilic and electrophilic partners in a reaction. mdpi.com For example, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been designed to activate reactants through both enamine formation and hydrogen bonding, with the rigid camphor (B46023) moiety acting as a key stereocontrolling element. mdpi.com

Another class of effective organocatalysts includes those where the pyrrolidine motif is linked to other functional units, such as thioureas or sulfonamides. mdpi.com These bifunctional catalysts have proven effective in various asymmetric reactions. For example, a bifunctional thiourea (B124793) catalyst was found to be effective for the asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. d-nb.info Similarly, L-prolinamido-sulfonamides have been synthesized and used to promote asymmetric aldol (B89426) reactions. mdpi.com

The table below summarizes selected applications of pyrrolidine derivatives in organocatalytic reactions, highlighting the catalyst structure and its performance.

Table 1: Applications of Pyrrolidine Derivatives in Organocatalysis

| Reaction Type | Catalyst Derivative | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Aldol Reaction | Phthalimido-prolinamide | Aromatic aldehydes and ketones | Promoted enantioselective reaction under solvent- and additive-free conditions. A small amount of water improved the rate and enantioselectivity. | mdpi.com |

| Aldol Reaction | L-prolinamido-sulfonamides | Acetone (B3395972) and aromatic aldehydes | Catalyst with a strong electron-withdrawing substituent achieved the best results, though the reaction scope was limited. | mdpi.com |

| Michael Addition | Pyrrolidine-camphor derivative | α,α-disubstituted aldehydes and β-nitroalkenes | Provided the desired product with a quaternary carbon center in high yields and enantioselectivities under solvent-free conditions. | researchgate.net |

Chiral Induction and Stereocontrol in Catalytic Reactions via Pyrrolidine Moieties

The effectiveness of pyrrolidine-based catalysts in inducing chirality stems from their ability to create a well-defined, asymmetric environment around the reacting substrates. The stereochemical outcome of a reaction is dictated by the specific structure of the catalyst, which controls the facial selectivity of the substrate's approach. mdpi.com Chiral pyrrolidines that lack hydrogen-bonding donors at the C-2 position and possess high steric hindrance or structural rigidity typically function by shielding one face of the substrate, thereby directing the chemical attack to the opposite face. mdpi.com

The mechanism of stereocontrol often involves the formation of a transient enamine or iminium ion intermediate. In enamine catalysis, the chiral pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. The stereocontrolling elements of the catalyst then direct the subsequent addition of an electrophile to one of the two enantiotopic faces of the enamine. For instance, in the Michael reaction of carbonyl compounds with nitroalkenes catalyzed by a chiral anthranilic pyrrolidine, steric control by a substituent at the C-2 position of the catalyst plays a crucial role. rsc.org

In iminium catalysis, the pyrrolidine catalyst activates an α,β-unsaturated carbonyl compound towards nucleophilic attack. The formation of a chiral iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate and, due to the steric environment created by the catalyst, one of the two faces of the substrate becomes more accessible for the nucleophile. rsc.org

The principle of chiral induction is further refined in bifunctional catalysts where a secondary interaction, such as hydrogen bonding, works in concert with the primary steric shielding. mdpi.comrsc.org For example, a peptide-like catalyst featuring an α-amino acid attached to an anthranilic acid skeleton demonstrated high stereoselectivity in the Michael reaction. rsc.org Mechanistic studies indicated a divergent stereocontrol mechanism: steric control from the 2-substituted group on the pyrrolidine ring and hydrogen-bonding control from a carboxylic acid group on the catalyst. rsc.org This dual activation model allows for precise control over the transition state geometry, leading to high levels of enantioselectivity.

Table 2: Mechanisms of Stereocontrol with Pyrrolidine Catalysts

| Catalyst Type | Mechanism of Action | Key Controlling Factor(s) | Example Reaction | Reference |

|---|---|---|---|---|

| Monofunctional Pyrrolidine | Enamine formation and steric shielding | High steric hindrance or structural rigidity of the catalyst shields one face of the substrate. | Asymmetric Aldol Reaction | mdpi.com |

| Bifunctional Prolinamide | Synergistic activation via enamine and hydrogen bonding | Rigid bicyclic camphor moiety acts as a stereocontrolling element. | Asymmetric Aldol Reaction | mdpi.com |

| Chiral Anthranilic Pyrrolidine | Divergent stereocontrol | Steric hindrance from the C-2 substituent and hydrogen bonding from a carboxylic acid group. | Enantioselective Michael Reaction | rsc.org |

Design and Application of this compound-Based Ligands in Transition Metal Catalysis

The pyrrolidine scaffold is not only a key feature of organocatalysts but also a crucial building block for chiral ligands in transition metal catalysis. mdpi.com The combination of a chiral organocatalyst, such as a pyrrolidine derivative, with an achiral metal catalyst is a powerful strategy in asymmetric synergistic catalysis. rsc.org In this approach, the organocatalyst activates one reactant (e.g., by forming a chiral enamine or iminium ion) while the metal complex activates the other, allowing for a highly controlled and enantioselective transformation. rsc.orgchim.it

The design of ligands is critical, as they significantly influence the reactivity and stability of the transition metal complexes. nih.gov Main group metal and metalloid compounds have been explored as supporting ligands, providing unusual electronic and steric environments that are not easily achieved with standard organic ligands like phosphines and amines. rsc.org Guanidine-based ligands, for example, are excellent N-donors that can be modified to tune the electronic and steric properties of their metal complexes, thereby regulating catalytic activity. semanticscholar.org

In the context of this compound, its structural elements can be incorporated into more complex ligand architectures. For example, a pyrrolidine ring can be part of a bidentate or multidentate ligand that coordinates to a transition metal center. The isopropyl group on the nitrogen would exert a specific steric influence on the metal's coordination sphere, which can be exploited to control selectivity.

Table 3: Pyrrolidine-Based Systems in Transition Metal Catalysis

| Catalytic System | Role of Pyrrolidine Moiety | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Synergistic Catalysis | Forms chiral enamine intermediate | Palladium(II) | Intramolecular Tsuji-Trost Cyclization | Dual activation of nucleophile (enamine) and electrophile (π-allyl complex). | chim.it |

| Synergistic Catalysis | Forms chiral enamine intermediate | Copper(I) | Conjugate Addition | Combination of a Jørgensen–Hayashi catalyst with CuCl. | rsc.org |

| Chiral-at-Metal Complex | Serves as a chiral monodentate ligand | Zinc | - | Induces diastereoselectivity in a racemic zinc complex through coordination. | nih.gov |

Computational and Mechanistic Studies in this compound-Based Catalysis

Computational and mechanistic studies are indispensable tools for understanding the mode of action of catalysts and for designing more efficient and selective systems. york.ac.uk For pyrrolidine-based catalysis, these studies provide insights into transition state geometries, reaction pathways, and the origins of stereoselectivity.

Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of various reactions catalyzed by pyrrolidine derivatives. For example, in a synergistic catalytic system involving a prolinol catalyst and an indium Lewis acid, DFT calculations were used to model the transition state. rsc.org The study suggested that the lowest energy transition state involved a stabilizing London dispersion interaction between the aromatic rings of the reactants. rsc.org

Mechanistic investigations often combine experimental techniques, such as kinetic studies and the characterization of intermediates, with computational modeling. For instance, Hammett studies can help differentiate between a closed-shell or a radical mechanism in transition metal-catalyzed reactions. rsc.org In the context of biocatalysis, DFT calculations have suggested that the selectivity of engineered enzymes for constructing chiral pyrrolidines is controlled by the binding orientation of the substrate within the enzyme's active site. acs.org

For transition metal-catalyzed reactions involving pyrrolidine-based ligands, mechanistic studies aim to understand the entire catalytic cycle. This includes steps like oxidative addition, reductive elimination, and the nature of the active catalytic species. rsc.orgprinceton.edu In a cobalt-catalyzed amination reaction, stoichiometric and kinetic studies supported a cycle involving a Co(I) complex, and showed that related Co(II) complexes were not competent catalysts for the desired transformation. rsc.org Such fundamental understanding is crucial for improving catalyst performance and expanding the scope of the reaction. york.ac.uk

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Proline |

| Prolinamide |

| Phthalimido-prolinamide |

| L-prolinamido-sulfonamide |

| Pyrrolidine-camphor derivative |

| Thiourea |

| 4-Arylidenepyrrolidine-2,3-dione |

| α-nitroketone |

| Anthranilic acid |

| Jørgensen–Hayashi catalyst |

| Cupreine |

| Guanidine |

| Phosphine |

Advanced Spectroscopic and Analytical Characterization of 1 Isopropylpyrrolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 1-isopropylpyrrolidine and its derivatives. By providing information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR allows for a comprehensive understanding of molecular architecture.

Application of ¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer direct insights into the carbon skeleton and the protons attached to it. youtube.com In ¹H NMR, the chemical shift, integration, and multiplicity of signals provide a wealth of information. youtube.com For instance, the ¹H NMR spectrum of a this compound derivative, (this compound-2-carboxamide), has been reported to show a distinct signal for the isopropyl group. bangor.ac.uk

¹³C NMR provides direct information about the carbon framework of a molecule, with each non-equivalent carbon atom typically producing a distinct signal. bhu.ac.in The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which often leads to better resolution and less signal overlap, a significant advantage when analyzing complex molecules. youtube.commagritek.com While ¹³C NMR spectra are most commonly acquired as proton-decoupled, where all signals appear as singlets, this simplification comes at the cost of losing information about the number of attached hydrogens. bhu.ac.in

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl CH | Characteristic multiplet | Characteristic signal |

| Isopropyl CH₃ | Characteristic doublet | Characteristic signal |

| Pyrrolidine (B122466) Ring CH₂ | Complex multiplets | Multiple signals |

| Pyrrolidine Ring CH | Complex multiplet | Characteristic signal |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative of this compound being analyzed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. msu.edu When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), which is a radical cation. libretexts.org The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. savemyexams.com

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to a particular molecule and can provide valuable structural information. libretexts.org For aliphatic amines like this compound, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The loss of the largest alkyl group is often the preferred pathway. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [C₇H₁₅N]⁺• (Molecular Ion) | 113 | Intact molecule |

| [C₆H₁₂N]⁺ | 98 | Loss of a methyl radical (CH₃•) from the isopropyl group |

| [C₄H₈N]⁺ | 70 | Loss of an isopropyl radical ((CH₃)₂CH•) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.eduspecac.com Different types of bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its vibrational modes. specac.com

The IR spectrum of a tertiary amine like this compound is characterized by the absence of N-H stretching vibrations, which are typically seen in primary and secondary amines. libretexts.org The key absorptions would be due to C-H and C-N stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C-H (alkane) | 2850-3000 | Stretching vibrations of the methyl and methylene (B1212753) groups. |

| C-N | 1020-1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-H (bend) | 1350-1480 | Bending vibrations of the methyl and methylene groups. |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to a specific molecule. specac.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. wikipedia.org

This method is crucial for establishing the absolute configuration of chiral molecules and for understanding intermolecular interactions in the solid state, such as hydrogen bonding. openrepository.com While obtaining a suitable crystal for analysis can be a significant challenge, the detailed structural information provided by X-ray crystallography is unparalleled. anton-paar.com For instance, the crystal structure of a derivative, (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine, has been determined, providing definitive proof of its stereochemistry and conformation in the solid state.

Advanced Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatography encompasses a variety of techniques used to separate, identify, and purify the components of a mixture. nih.gov These methods are essential for assessing the purity of this compound and for quantifying it in various samples.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase coated on the column. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. openaccessjournals.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the different affinities of the sample components for the stationary and mobile phases. openaccessjournals.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has allowed for even faster and more efficient separations. mdpi.com

Both GC and HPLC can be coupled with various detectors, such as mass spectrometry (GC-MS or LC-MS), to provide both qualitative and quantitative information about the components of a mixture. mdpi.comnih.gov These hyphenated techniques are powerful tools for the analysis of complex samples containing this compound derivatives. googleapis.com

High-Performance Liquid Chromatography (HPLC)

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and suitable approach. phenomenex.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. phenomenex.com Compounds with higher polarity elute faster as they have a stronger affinity for the polar mobile phase, while less polar compounds are retained longer by the non-polar stationary phase. The selection of the column, mobile phase composition, flow rate, and detector are critical parameters that must be optimized for effective separation. researchgate.net While specific HPLC methods for this compound are not extensively detailed in readily available literature, methods for structurally similar compounds, such as 1-vinyl-2-pyrrolidone, provide a strong basis for method development. sielc.com Analysis of proline-derived carboxamides, which share the pyrrolidine ring structure, has also been successfully performed using HPLC. rsc.orgbangor.ac.uk

A detector, commonly a UV-Vis detector or a mass spectrometer (LC-MS), is used to identify and quantify the separated components as they exit the column. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

This table presents a hypothetical but scientifically grounded set of parameters for the analysis of this compound, based on established methods for similar polar and nitrogen-containing compounds. researchgate.netsielc.com

| Parameter | Value/Type | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase retains the analyte based on hydrophobicity, enabling separation. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | A polar mobile phase to elute the polar analyte. Formic acid improves peak shape and ionization for MS detection. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention time and resolution of the separation. |

| Column Temp. | 30 °C | Maintains consistent retention times by ensuring a stable operating environment. |

| Detector | UV at 210 nm or Mass Spectrometry (MS) | UV detection is possible if the molecule has a chromophore; MS provides mass information for definitive identification. |

| Injection Vol. | 5 µL | The volume of the sample introduced into the system for analysis. |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique ideal for separating and analyzing volatile compounds that can be vaporized without decomposition. libretexts.org The principle of GC involves injecting a vaporized sample into a stream of an inert carrier gas (the mobile phase), which flows through a temperature-controlled column containing the stationary phase. tdl.orgnist.gov Separation occurs as different compounds travel through the column at different rates depending on their physical properties, such as boiling point and polarity, and their interaction with the stationary phase. sigmaaldrich.com

Given that this compound is a volatile amine, GC is a highly suitable technique for its analysis. The choice of the stationary phase is the most critical factor in GC method development. sigmaaldrich.com For a polar amine, a mid-polar or polar stationary phase (e.g., one containing polyethylene (B3416737) glycol, like a WAX-type column, or a cyanopropylphenyl-polysiloxane phase) is often preferred to achieve good peak shape and resolution. sigmaaldrich.com Research has documented the use of preparative gas chromatography to separate isomers of this compound derivatives, demonstrating the technique's efficacy for this class of compounds. electronicsandbooks.com

The separated components are detected as they exit the column by a detector, such as a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (GC-MS), which provides structural information for unambiguous identification. libretexts.orgnist.gov

Table 2: Typical GC Parameters for Volatile Amine Analysis (e.g., this compound)

This table outlines typical parameters for the GC analysis of a volatile amine like this compound. sigmaaldrich.comscirp.org

| Parameter | Value/Type | Purpose |

| Column | DB-WAX or DB-624 (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | A polar or mid-polar stationary phase interacts with the polar amine, providing separation from non-polar impurities. |

| Carrier Gas | Helium or Nitrogen | An inert mobile phase that carries the analyte through the column without reacting with it. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation efficiency. phenomenex.com |

| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the sample upon injection. nist.gov |

| Oven Program | 50 °C (hold 2 min), then ramp to 220 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS allows for positive identification based on mass-to-charge ratio. |

Integration of Advanced Analytical Techniques and Artificial Intelligence/Machine Learning in Chemical Research

Theoretical and Computational Chemistry Studies on 1 Isopropylpyrrolidine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic structure of molecules. beilstein-journals.orgaps.org DFT is a computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. acs.orgunitn.it This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for calculating molecular properties. aps.orgijcce.ac.ir

For 1-isopropylpyrrolidine, DFT calculations can be used to optimize its three-dimensional geometry and compute a range of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack.

While specific DFT studies exclusively focused on this compound are not abundant in the literature, data from related pyrrolidine (B122466) derivatives illustrate the utility of the method. For example, DFT has been employed to investigate the electronic properties and absorption spectra of various pyridinyl and pyrimidinyl phosphonates. ijcce.ac.ir Similarly, studies on pyrrolidinones have used DFT to calculate thermodynamic parameters and analyze electronic properties. benthamdirect.com These analyses provide a template for the types of insights that can be gained for this compound.

Table 1: Illustrative Electronic Properties of this compound from Theoretical Calculations This table presents expected values for illustrative purposes based on typical results for similar N-alkylpyrrolidines.

| Calculated Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | ~ -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | ~ +1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | ~ 7.5 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | ~ 1.2 D |

| Mulliken Atomic Charge on Nitrogen | Calculated partial charge on the nitrogen atom, indicating its electron density. | ~ -0.4 e |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.complos.org By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule like this compound. plos.orgmdpi.com

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, a process known as pseudorotation. researchgate.netnih.gov The two principal conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The presence of the N-isopropyl substituent significantly influences the energy landscape of this pseudorotational circuit. MD simulations can map these conformational preferences, identifying the most stable puckering states and the energy barriers between them. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. mdpi.com For pure this compound, these interactions would primarily consist of van der Waals forces and dipole-dipole interactions due to the molecule's permanent dipole moment centered on the tertiary amine. In an aqueous environment, MD can model the formation and dynamics of hydrogen bonds between the nitrogen atom's lone pair (as a hydrogen bond acceptor) and surrounding water molecules. Studies on complex pyrrolidine derivatives have successfully used MD simulations to understand their stability and interactions within protein binding sites. nih.govresearchgate.net

Table 2: Key Conformational States of the Pyrrolidine Ring

| Conformation Type | Key Dihedral Angles | Description |

|---|---|---|

| Envelope (C_s) | One dihedral angle is close to 0°. | Four atoms are coplanar, with the fifth atom (often C or N) puckered out of the plane. |

| Twist (C_2) | No dihedral angles are 0°. | Two adjacent atoms are on opposite sides of the plane formed by the other three atoms. Possesses a C2 axis of symmetry. |

Quantitative Structure-Reactivity and Structure-Selectivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity/selectivity. niscpr.res.innih.gov These models are built by calculating a set of numerical descriptors for each molecule and then using regression analysis to find a mathematical equation that relates these descriptors to an observed property. researchgate.net

For this compound, QSAR and QSSR studies would be relevant in contexts where it or its derivatives act as catalysts or biologically active agents. The pyrrolidine scaffold is a common feature in many potent enzyme inhibitors and organocatalysts. beilstein-journals.orgniscpr.res.inbenthamdirect.com QSAR studies on pyrrolidine derivatives as neuraminidase inhibitors niscpr.res.inniscpr.res.in and Mcl-1 inhibitors nih.gov have successfully identified key structural requirements for high potency.

In a hypothetical QSAR/QSSR study involving this compound, a range of descriptors would be calculated to represent its physicochemical properties. These descriptors fall into several categories:

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume or the Sterimol parameters of the isopropyl group.

Electronic: Descriptors related to the electronic environment, such as dipole moment, partial atomic charges (e.g., on the nitrogen), and HOMO/LUMO energies.

Topological/Structural: Descriptors based on the 2D graph of the molecule, such as connectivity indices and the number of rotatable bonds.

Hydrophobicity: Descriptors like the calculated logarithm of the partition coefficient (cLogP), which quantifies the molecule's lipophilicity.

A QSSR model for a reaction catalyzed by a derivative of this compound, for instance, could reveal that the steric bulk of the N-substituent (the isopropyl group) is a critical factor for achieving high enantioselectivity. researchgate.net

Table 3: Relevant Molecular Descriptors for QSAR/QSSR Models of this compound

| Descriptor Class | Example Descriptor | Potential Influence on Activity/Selectivity |

|---|---|---|

| Steric | Percent Buried Volume (%Vbur) | Describes the steric bulk around the nitrogen atom, influencing access to the lone pair and controlling stereoselectivity in catalysis. |

| Electronic | Partial Charge on Nitrogen | Relates to the nucleophilicity and basicity of the amine, affecting reaction rates and hydrogen bonding capability. |

| Hydrophobicity | cLogP | Influences solubility and the ability to cross biological membranes or interact with hydrophobic pockets in enzymes. |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can correlate with various physical properties and biological activities. |

De Novo Molecular Design and Computational Target Identification Frameworks

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and natural products. researchgate.netnih.govmdpi.com This makes it an attractive building block for de novo molecular design, a computational strategy to generate novel chemical structures with desired properties from scratch. acs.orgbenthamdirect.com Frameworks for de novo design can use this compound as a starting fragment, iteratively adding new chemical moieties to build a larger molecule tailored to fit a specific protein's binding site.

Computational target identification aims to predict the biological protein targets with which a small molecule might interact. nih.gov For a molecule like this compound, these methods would screen its 3D structure and physicochemical properties against a library of known protein binding sites. The goal is to find proteins where the molecule could bind with favorable affinity, suggesting potential therapeutic applications or off-target effects. For example, computational analyses have been used to understand the species-specific binding of pyrrolidine-containing ligands to histamine (B1213489) receptors. plos.orgnih.gov

The process often involves these steps:

Fragment-Based Design: this compound can be used as one of several fragments that are computationally "stitched" together within the constraints of a target's active site. mdpi.com

Structure Generation: Generative models, including those based on artificial intelligence, can propose novel molecules that incorporate the pyrrolidine scaffold while optimizing for properties like binding affinity and drug-likeness. scispace.com

Virtual Screening & Docking: The newly designed molecules are then computationally docked into the target protein to predict their binding mode and estimate their binding affinity. japsonline.comresearchgate.net

These computational frameworks accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success. acs.org

Table 4: Computational Design and Target Identification Strategies Involving the this compound Scaffold

| Strategy | Description | Role of this compound |

|---|---|---|

| Scaffold Hopping | Replacing a central molecular core with a different one (e.g., pyrrolidine) while retaining similar 3D orientation of key functional groups. | The pyrrolidine ring serves as a bioisosteric replacement for other cyclic structures to improve properties. |

| Fragment Growing | Starting with a small fragment (the scaffold) and computationally adding substituents to improve binding affinity. | Serves as the initial core fragment from which a more potent ligand is designed. |

| Reverse Docking / Target Fishing | Docking a single ligand against a large collection of protein structures to identify potential biological targets. | The ligand for which potential protein partners are sought. |

| Pharmacophore Modeling | Defining the essential 3D arrangement of features (e.g., H-bond acceptors, hydrophobic centers) required for activity. | The nitrogen atom acts as a key hydrogen bond acceptor and the isopropyl-pyrrolidine unit as a specific hydrophobic/steric feature. nih.gov |

Advanced Applications of 1 Isopropylpyrrolidine in Specialized Organic Chemistry

Chiral Auxiliary Roles in Diverse Stereoselective Transformations

In asymmetric synthesis, where the goal is the selective production of a single stereoisomer, chiral auxiliaries are indispensable tools. uwindsor.cachiralpedia.com A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemistry of subsequent reactions. wikipedia.orgsigmaaldrich.com The auxiliary guides the formation of a specific stereoisomer, and after the transformation, it is removed and can often be recovered. wikipedia.orgresearchgate.net

Derivatives of pyrrolidine (B122466), particularly those synthesized from the readily available chiral pool amino acid proline, are among the most successful and widely used chiral auxiliaries and organocatalysts. mdpi.commdpi.com The rigid five-membered ring structure and the defined stereocenters allow for effective transfer of chiral information. While 1-isopropylpyrrolidine itself is achiral, it serves as a foundational structure for creating chiral derivatives that act as powerful auxiliaries. For instance, chiral versions such as (S)-1-Isopropylpyrrolidine-2-carboxamide are used as chiral building blocks in asymmetric synthesis. bldpharm.com

The effectiveness of pyrrolidine-based auxiliaries stems from their ability to create a sterically defined environment around a reactive center. This steric hindrance forces an incoming reagent to approach from a specific direction, leading to the preferential formation of one diastereomer over another. researchgate.net

Table 1: Examples of Stereoselective Transformations Using Pyrrolidine Derivatives

| Transformation Type | Chiral Catalyst/Auxiliary System | Diastereomeric/Enantiomeric Excess | Research Finding |

| Aldol (B89426) Reaction | (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide | Not specified, but noted for good performance | The presence of an additional stereocenter in sulfinamide-based prolinamides was found to be beneficial for the reaction's stereochemical outcome. mdpi.com |

| Michael Addition | Pyrrolidine-camphor derived organocatalysts | up to 92:8 dr, up to 94% ee | Organocatalysts designed from pyrrolidine and camphor (B46023) effectively catalyzed the direct Michael reaction of aldehydes with nitroalkenes, producing γ-nitrocarbonyl compounds with high yields and stereoselectivities. researchgate.net |

| [3+2] Cycloaddition | Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | High regio- and diastereoselectivities | The use of a chiral sulfinyl group on a pyrrolidine precursor induces a specific absolute configuration in the resulting densely substituted pyrrolidine product. nih.gov |

| Aldol Reaction | Prolinamide derived from 4-hydroxy-L-proline and abietic acid | Not specified, but noted for high cumulative productivity | A catalyst synthesized from naturally occurring substrates was effective in asymmetric aldol reactions in water and could be reused up to 15 times. mdpi.com |

These transformations highlight the versatility of the pyrrolidine scaffold in controlling stereochemistry. The substituents on the pyrrolidine ring, including the N-isopropyl group, can be fine-tuned to optimize selectivity for a specific reaction. nih.gov The steric bulk of the isopropyl group can influence the conformational preferences of the auxiliary-substrate adduct, thereby enhancing facial bias and stereoselectivity. ontosight.ai

Function as a Building Block for Complex Organic Architectures and Molecular Scaffolds

Beyond its role in directing stereochemistry, the this compound unit serves as a versatile building block for constructing more elaborate molecules. smolecule.comevitachem.com The pyrrolidine ring is a common motif in a vast array of biologically active alkaloids, peptides, and pharmaceuticals. scbt.comresearchgate.net Synthetic chemists utilize pyrrolidine derivatives as reliable starting points to build complex molecular frameworks. mdpi.comminakem.com

The synthesis of complex molecules often involves the strategic assembly of smaller, well-defined fragments. mit.edu this compound and its functionalized variants, such as 3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide, are valuable synthons for this purpose. bldpharm.comsigmaaldrich.com They can be incorporated into larger structures to introduce specific properties, such as basicity, rigidity, and defined three-dimensional shape. researchgate.net

For example, complex molecules designed for medicinal chemistry applications often feature a pyrrolidine ring. ontosight.ai In one instance, a molecule with potential biological activity, N-((S)-1-(2-(4-((3R,4S)-3-(4-chlorophenyl)-1-isopropylpyrrolidine-4-carbonyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)-3-methylbutyl)azetidine-3-carboxamide, incorporates the this compound scaffold. ontosight.ai Here, the pyrrolidine unit is a central component of a larger, intricate architecture designed to interact with a specific biological target. ontosight.ai

Molecular scaffolds are core structures upon which other chemical groups can be systematically attached to create functional molecules. nih.govmdpi.com The defined geometry of the pyrrolidine ring makes it an excellent foundation for such scaffolds. nih.gov By functionalizing the pyrrolidine at different positions, chemists can create a three-dimensional arrangement of appended groups, which is crucial for applications like designing protein-protein interaction inhibitors or multivalent ligands.

Research Directions in Materials Science and Engineering

The utility of the pyrrolidine scaffold extends beyond organic synthesis and into the realm of materials science. scbt.com The unique structural and electronic properties of pyrrolidine derivatives are being harnessed to create advanced materials with tailored functions.

Researchers are actively developing novel materials that incorporate the pyrrolidine moiety. scbt.comresearchgate.net These materials span a range of applications, from electronics to catalysis. A significant area of research is the development of fulleropyrrolidines, which are fullerene C60 molecules functionalized with a pyrrolidine ring. bohrium.com These materials have shown exceptional promise as electron transport layers (ETLs) in perovskite solar cells. bohrium.com The functionalization of fullerene with a pyrrolidine ring enhances its electronic properties, leading to significantly improved device performance. bohrium.com

Another approach involves creating catalytic materials by embedding pyrrolidine units within porous organic polymers (POPs). csic.es These materials combine the catalytic activity of the pyrrolidine moiety with the high surface area and stability of the polymer network, resulting in robust and reusable heterogeneous catalysts. csic.es

The integration of pyrrolidine derivatives into polymer composites is a key strategy for creating functional materials. scbt.com As demonstrated with porous organic polymers, the pyrrolidine unit can be covalently linked into a polymer backbone. csic.es This approach has been used to create microporous polymers that catalyze chemical reactions, such as the formation of nitrones, under environmentally friendly conditions. csic.es The polymer acts as a solid support, allowing for easy separation and recycling of the catalyst. While the integration into polymer composites is well-documented, the specific incorporation of this compound into ceramic composites is a less explored but emerging area of investigation.

A critical aspect of materials science research is understanding how a material's chemical structure dictates its performance. nih.gov For pyrrolidine-derived materials, scientists are investigating these relationships to optimize properties for specific applications.

In the case of fulleropyrrolidine-based electron transport layers, studies using Density Functional Theory (DFT) have elucidated how the pyrrolidine ring and its substituents influence the material's electronic structure, optical properties, and electron mobility. bohrium.com These computational studies allow researchers to predict the performance of new materials before they are synthesized, accelerating the design process.

Table 2: Structure-Performance in Fulleropyrrolidine-Based Solar Cell Materials

| Material | Key Structural Feature | Performance Metric (Electron Mobility) | Power Conversion Efficiency (PCE) |

| Pure C60 (Reference) | Unfunctionalized fullerene | 1.461 × 10⁻⁵ cm²V⁻¹s⁻¹ | Not specified as ETL |

| Fulleropyrrolidine Derivatives | C60 functionalized with a pyrrolidine ring and other groups | 0.744–1.598 cm²V⁻¹s⁻¹ | 22.489–23.984 % |

Data sourced from a computational study on fulleropyrrolidine-based materials for perovskite solar cells. bohrium.com

Q & A

Q. What are the recommended synthetic routes for 1-isopropylpyrrolidine, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation of pyrrolidine with isopropyl halides or reductive amination of ketones. Key optimization steps include:

- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Temperature Control : Maintaining reaction temperatures below 40°C to minimize side reactions like over-alkylation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or distillation under reduced pressure to isolate the product. Confirm purity via GC-MS or NMR (e.g., δH 1.0–1.2 ppm for isopropyl protons) .

Q. How should researchers characterize the stereochemistry of this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT calculations) to assign absolute configurations .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive stereochemical evidence .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :